![molecular formula C15H29N3O3 B2874814 tert-Butyl 1-(diethylcarbamoyl)piperidin-4-ylcarbamate CAS No. 1188506-06-0](/img/structure/B2874814.png)
tert-Butyl 1-(diethylcarbamoyl)piperidin-4-ylcarbamate
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Overview
Description
“tert-Butyl 1-(diethylcarbamoyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C15H29N3O3 . It is also known as "Carbamic acid, N-[1-[(diethylamino)carbonyl]-4-piperidinyl]-, 1,1-dimethylethyl ester" .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 1-(diethylcarbamoyl)piperidin-4-ylcarbamate” is represented by the InChI code: 1S/C15H29N3O3/c1-15(2,3)20-14(19)17-12-6-10-18(11-7-12)13-4-8-16-9-5-13/h12-13,16H,4-11H2,1-3H3, (H,17,19) .Physical And Chemical Properties Analysis
The physical form of “tert-Butyl 1-(diethylcarbamoyl)piperidin-4-ylcarbamate” is described as a white to yellow solid . The compound has a molecular weight of 299.41 .Scientific Research Applications
Precursor to Biologically Active Compounds
This compound serves as a precursor in the synthesis of biologically active natural products, such as Indiacen A and Indiacen B . These natural products have potential applications in the development of new pharmaceuticals due to their biological activities.
Modulation of Supramolecular Structures
The tert-butyl functional groups in this compound can influence the self-assembly behavior of organic molecules on surfaces . This property is crucial for the construction of supramolecular architectures, which are foundational for the development of molecular devices and nanotechnology.
Inhibitory Activity in Drug Development
Derivatives of this compound have shown inhibitory activities in vitro, particularly as 5-lipoxygenase (5-LO) inhibitors . This activity is significant for the development of drugs targeting inflammatory diseases and certain types of cancer.
Chemical Synthesis and Selectivity
The compound’s structure allows for high selectivity and yield in chemical synthesis processes . This characteristic is beneficial for industrial-scale production of complex organic molecules.
Surface Chemistry and Nanostructure Formation
Due to its ability to modulate molecular self-assembly, this compound is instrumental in surface chemistry applications . It aids in the formation of stable, long-range ordered nanostructures, which are essential for advanced material sciences.
Potential in Functional Molecular Devices
The compound’s role in the modulation of supramolecular structures suggests its potential use in the creation of functional molecular devices . These devices could be used in various technological applications, including sensors and electronic components.
Research Tool in Organic Chemistry
As a versatile organic molecule, it can be used as a research tool in organic chemistry to study reaction mechanisms and synthesis pathways .
Template for Molecular Engineering
The compound’s structure can serve as a template for molecular engineering, allowing researchers to design and synthesize new molecules with desired properties .
Safety and Hazards
The safety information available indicates that “tert-Butyl 1-(diethylcarbamoyl)piperidin-4-ylcarbamate” may cause harm if swallowed, inhaled, or if it comes into contact with skin or eyes . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Similar compounds have shown strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria .
Mode of Action
It’s suggested that the compound may induce depolarization of the bacterial cytoplasmic membrane . This could lead to a dissipation of the bacterial membrane potential, which is a common mechanism of antibacterial action.
Biochemical Pathways
The depolarization of the bacterial cytoplasmic membrane suggests that it may interfere with essential processes such as nutrient uptake, waste removal, and maintenance of cellular homeostasis .
Pharmacokinetics
Similar compounds have shown selectivity over mammalian cells and no hemolytic properties toward horse erythrocytes , suggesting a favorable safety profile.
Result of Action
Based on the proposed mode of action, it can be inferred that the compound may lead to bacterial cell death by disrupting the integrity and function of the bacterial cytoplasmic membrane .
properties
IUPAC Name |
tert-butyl N-[1-(diethylcarbamoyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-6-17(7-2)14(20)18-10-8-12(9-11-18)16-13(19)21-15(3,4)5/h12H,6-11H2,1-5H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGBMSOFRPZTJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-(diethylcarbamoyl)piperidin-4-ylcarbamate |
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